molecular formula C13H18BrNO3S B3137872 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine CAS No. 443668-51-7

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B3137872
CAS No.: 443668-51-7
M. Wt: 348.26 g/mol
InChI Key: WUFYBGATQFSDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 3-bromo-4-methoxyphenylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzenesulfonyl chloride and 4-methylpiperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromo-4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 4-methylpiperidine in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromo-4-methoxyphenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine
  • **1-((3-Bromo-4-methoxyphenyl)sulfonyl)azepane

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)11-3-4-13(18-2)12(14)9-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFYBGATQFSDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.